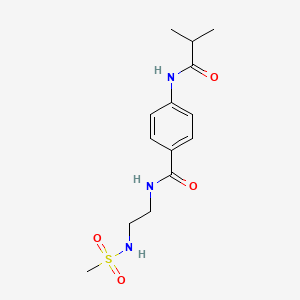

4-isobutyramido-N-(2-(methylsulfonamido)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

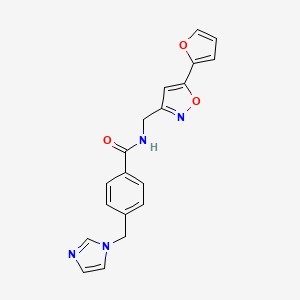

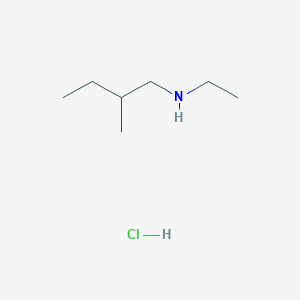

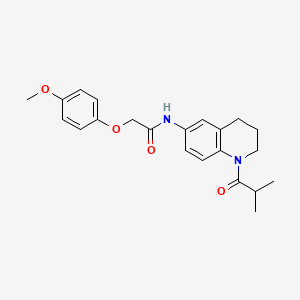

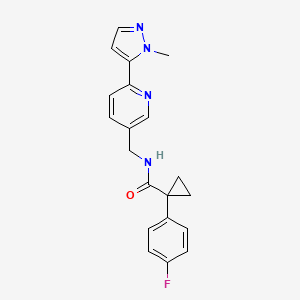

The compound 4-isobutyramido-N-(2-(methylsulfonamido)ethyl)benzamide is a derivative of benzamide with potential electrophysiological properties. While the provided papers do not directly discuss this specific compound, they do provide insight into the activity of related compounds within the benzamide class. For instance, the first paper discusses the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides, indicating that the imidazolyl group can replace the methylsulfonylamino group to produce class III electrophysiological activity . The second paper describes the synthesis and antiarrhythmic activity of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, which are related to the compound . These papers suggest that the compound of interest may also exhibit similar cardiac electrophysiological properties.

Synthesis Analysis

The synthesis of compounds related to 4-isobutyramido-N-(2-(methylsulfonamido)ethyl)benzamide involves the introduction of various substituents to the benzamide core. The first paper details the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides, which are structurally similar to the compound of interest . The synthesis process likely involves multiple steps, including the formation of the core benzamide structure followed by the introduction of the N-substituted groups. The second paper also discusses the synthesis of a series of benzamides and sulfonamides, which would involve similar synthetic strategies . These methods could potentially be adapted for the synthesis of 4-isobutyramido-N-(2-(methylsulfonamido)ethyl)benzamide.

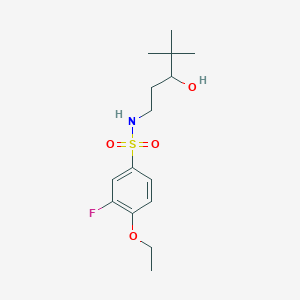

Molecular Structure Analysis

The molecular structure of 4-isobutyramido-N-(2-(methylsulfonamido)ethyl)benzamide would be characterized by the presence of an isobutyramido group and a methylsulfonamidoethyl group attached to a benzamide core. The papers provided do not directly analyze the molecular structure of this specific compound, but they do discuss related compounds with similar functional groups . The presence of these groups is likely to influence the compound's electrophysiological properties by affecting its interaction with biological targets, such as ion channels.

Chemical Reactions Analysis

The chemical reactions involving 4-isobutyramido-N-(2-(methylsulfonamido)ethyl)benzamide would be influenced by its functional groups. The papers do not provide specific reactions for this compound, but they do suggest that related benzamide derivatives exhibit reactivity that could be relevant . For example, the interaction with ion channels in cardiac tissue is a key reaction that defines the antiarrhythmic properties of these compounds. The specific chemical reactions of the compound would need to be studied to determine its exact behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-isobutyramido-N-(2-(methylsulfonamido)ethyl)benzamide, such as solubility, stability, and bioavailability, are not directly discussed in the provided papers. However, the papers do mention that related compounds have been characterized in terms of their electrophysiological properties and their effects on cardiac tissue . These properties are crucial for the potential therapeutic application of the compound as an antiarrhythmic agent. The specific physical and chemical properties of 4-isobutyramido-N-(2-(methylsulfonamido)ethyl)benzamide would need to be empirically determined to fully understand its pharmacological potential.

Scientific Research Applications

Electrophysiological and Antiarrhythmic Activities

Research has demonstrated that compounds structurally related to 4-isobutyramido-N-(2-(methylsulfonamido)ethyl)benzamide exhibit significant electrophysiological activities. These substances, particularly those with modifications in the N-substituted imidazolylbenzamide or benzene-sulfonamide frameworks, have shown potent efficacy in in vitro and in vivo models related to cardiac arrhythmias. For example, studies have identified these compounds' potency in the Purkinje fiber assay, comparable to well-known selective class III antiarrhythmic agents, indicating their potential as novel treatments for arrhythmias (Morgan et al., 1990; Ellingboe et al., 1992).

Inhibition of Carbonic Anhydrases

Several studies have explored the inhibition of carbonic anhydrases (CAs) by sulfonamide-based compounds, including derivatives of 4-isobutyramido-N-(2-(methylsulfonamido)ethyl)benzamide. These compounds exhibit strong inhibitory actions against various CA isoenzymes, showing potential therapeutic applications in conditions where CA activity is implicated (Supuran et al., 2013; Abdoli et al., 2018).

Enzyme Inhibition for Therapeutic Applications

Research into the modification of benzamide and sulfonamide frameworks has led to the discovery of compounds with potent enzyme inhibitory activities, which are critical for the development of new therapeutic agents. For instance, novel sulfonamide inhibitors targeting carbonic anhydrases have shown promise in treating conditions such as glaucoma, edema, and certain neurological disorders by modulating enzyme activity (Supuran et al., 2013; Abdoli et al., 2018).

Safety And Hazards

properties

IUPAC Name |

N-[2-(methanesulfonamido)ethyl]-4-(2-methylpropanoylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4S/c1-10(2)13(18)17-12-6-4-11(5-7-12)14(19)15-8-9-16-22(3,20)21/h4-7,10,16H,8-9H2,1-3H3,(H,15,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXMJLPXFPCMBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-isobutyramido-N-(2-(methylsulfonamido)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)propyl]prop-2-enamide](/img/structure/B2500938.png)

![ethyl 2-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2500939.png)

![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-[3-(trifluoromethyl)phenyl]methanone;hydrochloride](/img/structure/B2500940.png)

![N-[2-(morpholin-4-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2500946.png)

![2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2500950.png)